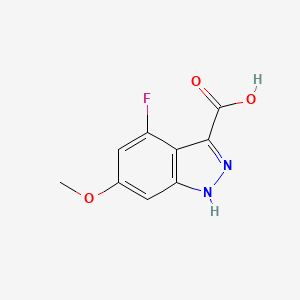

4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O3/c1-15-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHHMPZZCHIYHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)F)C(=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Fluoro 6 Methoxy 1h Indazole 3 Carboxylic Acid and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several strategic disconnections can be envisioned.

The most prominent disconnections involve the formation of the indazole ring system and the introduction of the C3-carboxylic acid group.

C-N/N-N Bond Disconnection (Indazole Ring Formation): The indazole ring is a fused bicyclic system consisting of a benzene (B151609) ring and a pyrazole (B372694) ring. Key strategies for its formation involve creating the N-N bond or a crucial C-N bond of the pyrazole ring in the final steps. This leads to precursors such as substituted 2-aminobenzonitriles, 2-azidophenylacetic acid derivatives, or appropriately substituted phenylhydrazones. google.com

C3-COOH Disconnection (Carboxylation): The carboxylic acid at the 3-position can be disconnected to reveal a C3-H bond, suggesting a late-stage carboxylation of a pre-formed 4-fluoro-6-methoxy-1H-indazole core. Alternatively, the carboxyl group can be traced back to a precursor functional group like an ester or a nitrile, which is introduced during the ring formation. This is often a more efficient approach. For instance, using a synthon like ethyl diazoacetate in a cycloaddition reaction directly installs an ester group at the C3 position. orgsyn.org

A plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis

graph TD

A[this compound] -->|Hydrolysis| B(Corresponding C3-Ester);

B -->|Cycloaddition [3+2]| C{Substituted Benzyne (B1209423) + Diazoacetate};

C --> D[2-amino-3-fluoro-5-methoxybenzoic acid derivative];

A -->|Carboxylation| E[4-fluoro-6-methoxy-1H-indazole];

E -->|Cyclization| F[Substituted Phenylhydrazine or o-Nitro/Amino precursor];

F --> G[Substituted Fluoromethoxy-aniline/toluene];

This analysis highlights two primary forward synthetic strategies:

Constructing the substituted benzene ring first, followed by the formation of the indazole ring with the carboxylate precursor already in place.

Forming the substituted indazole ring system first, followed by the introduction of the carboxylic acid at the C3-position.

Contemporary Synthetic Routes to this compound

Modern synthetic routes capitalize on a variety of efficient and regioselective reactions to assemble the target molecule. The synthesis generally involves the careful orchestration of ring formation and substituent introduction.

The formation of the indazole core is the cornerstone of the synthesis. Several robust methods are employed, with diazotization and hydrazine (B178648) cyclizations being particularly prominent.

Diazotization Reactions: This classical yet effective method involves the conversion of an amino group on the benzene ring into a diazonium salt, which then undergoes intramolecular cyclization. bloomtechz.com For the target molecule, a suitable precursor would be a 2-amino-3-fluoro-5-methoxyphenylacetic acid derivative. Treatment of this precursor with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium, generates a diazonium salt intermediate. sioc-journal.cnchemicalbook.com This intermediate can then cyclize to form the indazole ring. This approach offers operational simplicity and often proceeds under mild conditions with high yields. sioc-journal.cn A preliminary mechanistic study suggests that the diazonium salt is a key intermediate in this transformation. sioc-journal.cn

Hydrazine Cyclizations: These methods typically involve the reaction of a carbonyl compound (aldehyde or ketone) or a nitrile with hydrazine or its derivatives. chemicalbook.comacs.org A common route involves the condensation of a substituted 2-halobenzaldehyde (e.g., 2,3-difluoro-5-methoxybenzaldehyde) with hydrazine. acs.org The resulting hydrazone undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring. Polyphosphoric acid (PPA) is sometimes used to facilitate the intramolecular cyclization of hydrazones derived from acetophenones and benzophenones. researchgate.net

Other Cycloaddition Strategies: A powerful modern approach is the [3+2] cycloaddition of arynes with diazo compounds. organic-chemistry.orgorgsyn.org Benzyne, generated in situ from precursors like 2-(trimethylsilyl)phenyl triflate, can react with ethyl diazoacetate to directly form ethyl 1H-indazole-3-carboxylate. orgsyn.org Applying this to a suitably substituted benzyne precursor would provide a direct route to the ester of the target molecule.

| Cyclization Strategy | Typical Precursor | Reagents | Key Features |

| Diazotization | 2-Aminoaryl Acetic Acid/Amide | NaNO₂, Acid | Mild conditions, high yields, operational simplicity. sioc-journal.cn |

| Hydrazine Cyclization | o-Halobenzaldehyde/ketone | Hydrazine (N₂H₄) | Forms hydrazone intermediate, followed by intramolecular SNAr. acs.org |

| [3+2] Cycloaddition | o-(Trimethylsilyl)aryl triflate | Diazoacetate, Fluoride source (e.g., CsF, TBAF) | Direct formation of C3-ester substituted indazole. orgsyn.orgorganic-chemistry.org |

The regioselective introduction of the fluorine and methoxy (B1213986) groups is critical and is almost always achieved by using starting materials that already contain these substituents in the correct positions on the aromatic ring.

Fluorine Introduction: Direct fluorination of an indazole ring can be challenging and may lack regioselectivity. organic-chemistry.org Therefore, the synthesis typically starts from a commercially available fluorinated benzene derivative, such as a fluoro-aniline or a fluoro-phenol. For instance, a synthetic route could begin with 3-fluoro-5-methoxyaniline. The positions of the existing substituents then direct subsequent reactions to build the indazole core. A patent describes the synthesis of 5-bromo-4-fluoro-1H-indazole, starting from a pre-fluorinated precursor, highlighting this common strategy. google.com

Methoxy Group Introduction: Similar to the fluorine substituent, the methoxy group is generally incorporated from the start. A starting material like 3-fluoro-5-methoxyphenol (B1393223) could be used, where the phenol (B47542) is methylated to a methoxy group early in the synthetic sequence. nih.gov The presence of the methoxy group, a strongly electron-donating group, influences the reactivity and regioselectivity of subsequent aromatic substitution or cyclization reactions. For example, the synthesis of methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate starts with a methoxy-substituted precursor. nih.gov

Introducing the carboxylic acid moiety at the C3 position can be accomplished either during or after the formation of the indazole ring.

Carboxylation of Pre-formed Indazoles: This method involves the deprotonation of the C3 position of a protected indazole followed by quenching with carbon dioxide. A common procedure uses a strong base like n-butyl lithium (n-BuLi) at low temperatures to selectively metalate the C3 position of an N-protected indazole (e.g., SEM-protected). derpharmachemica.com The resulting indazolyl-lithium species is then reacted with dry CO₂ gas or solid dry ice to install the carboxylic acid group. Subsequent deprotection yields the final product.

Cyclization with a Carboxylate Synthon: A more convergent approach involves using a starting material that already contains the future carboxyl group.

From Isatin (B1672199): One classic method begins with the ring-opening of isatin (or a substituted isatin) with a base to form an aminophenylglyoxylic acid. This intermediate is then subjected to diazotization and reductive cyclization to yield the 1H-indazole-3-carboxylic acid. chemicalbook.comgoogle.com

Via [3+2] Cycloaddition: As mentioned earlier, the reaction of a substituted benzyne with a diazo ester (e.g., ethyl diazoacetate) provides a direct and efficient route to 1H-indazole-3-carboxylates, which can be easily hydrolyzed to the desired carboxylic acid. orgsyn.orgorganic-chemistry.orgorgsyn.org

| Carboxylation Method | Description | Key Reagents |

| Direct Carboxylation | Metalation of N-protected indazole at C3 followed by reaction with CO₂. | n-BuLi, CO₂, SEM-Cl |

| Isatin Ring Opening | Base-mediated opening of isatin, followed by diazotization and cyclization. | NaOH, NaNO₂, H⁺ |

| Cycloaddition | Reaction of a benzyne with a diazo ester to directly form the indazole ester. | Diazoacetate, Fluoride source |

Regioselective Derivatization of the this compound Scaffold

The functional groups on the this compound scaffold allow for a range of regioselective chemical transformations, enabling the synthesis of diverse derivatives for various applications, particularly in drug discovery.

The carboxylic acid at the C3 position is a versatile handle for derivatization. Standard organic transformations can be applied to convert it into a variety of other functional groups, most commonly esters and amides.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide under basic conditions.

Amide Formation: The synthesis of indazole-3-carboxamides is of significant interest for developing biologically active molecules, such as PARP-1 inhibitors and synthetic cannabinoids. researchgate.netnih.govdiva-portal.org This is typically achieved through standard peptide coupling reactions. The carboxylic acid is activated with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBT), and then reacted with a primary or secondary amine to form the desired amide bond. derpharmachemica.com This method is highly efficient and tolerates a wide range of functional groups on the amine component.

| Derivative | Reaction Type | Typical Reagents | Application Example |

| Esters | Esterification | Alcohol (R-OH), Acid catalyst OR Alkyl halide, Base | Prodrug synthesis, chemical intermediates. nih.gov |

| Amides | Amide Coupling | Amine (R-NH₂), EDC, HOBT, DMF | Synthesis of PARP-1 inhibitors, synthetic cannabinoids. derpharmachemica.comnih.gov |

Modifications and Substitutions on the Indazole Ring System (e.g., N1-Alkylation)

Direct alkylation of the indazole core is a common strategy to introduce molecular diversity and modulate the pharmacological properties of the resulting compounds. The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a key challenge. nih.govresearchgate.netbeilstein-journals.orgnih.gov

The regiochemical outcome of N-alkylation is influenced by several factors, including the nature of the substituents on the indazole ring, the choice of base and solvent, and the alkylating agent itself. For indazoles bearing an electron-withdrawing group at the C3 position, such as a carboxylic acid or its ester, N1-alkylation is often favored under thermodynamic control. nih.gov Studies on substituted indazoles have shown that the use of a strong base like sodium hydride (NaH) in a non-polar solvent such as tetrahydrofuran (B95107) (THF) can provide high N1-selectivity. nih.gov This is attributed to the formation of a sodium salt of the indazole, where the sodium ion may coordinate with the N2 nitrogen and the C3-substituent, sterically hindering attack at the N2 position. researchgate.net

Conversely, Mitsunobu conditions or the use of polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as cesium carbonate (Cs2CO3) can sometimes favor the formation of the N2-isomer. nih.gov The interplay of steric and electronic effects of the substituents on the benzene ring also plays a crucial role in directing the alkylation. For instance, bulky substituents at the C7 position can sterically hinder the N1 position, leading to preferential N2-alkylation. nih.gov

While specific studies on the N1-alkylation of this compound are not extensively documented in publicly available literature, the general principles of regioselective indazole alkylation can be applied. The electron-withdrawing nature of the carboxylic acid at C3 would be expected to favor N1-alkylation, particularly under conditions that promote thermodynamic control.

Table 1: Regioselective N-Alkylation of Substituted Indazole-3-carboxylates (Illustrative Examples)

| Indazole Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Yield (%) | Reference |

| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | NaH / THF | >99:1 | 95 | nih.gov |

| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | Cs2CO3 / DMF | 1.4:1 | 85 | nih.gov |

| 3-Carboxamido-1H-indazole | n-Pentyl bromide | NaH / THF | >99:1 | 92 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl mesylate | Cs2CO3 / Dioxane | >99:1 (N1) | 96 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl alcohol | PPh3, DIAD / THF | 1:2.9 (N1:N2) | 58 | nih.gov |

This table presents illustrative data from studies on related indazole-3-carboxylates to demonstrate the principles of regioselective N-alkylation. Specific data for this compound may vary.

Exploration of Side-Chain Elongation and Functional Group Interconversions

Beyond modifications on the indazole nitrogen, the carboxylic acid at the C3 position serves as a versatile handle for side-chain elongation and various functional group interconversions. nih.gov The carboxylic acid can be readily converted into a variety of other functional groups, providing access to a wide array of derivatives.

Standard transformations of the carboxylic acid group include:

Esterification: Conversion to methyl or ethyl esters is often a preliminary step to improve solubility and compatibility with subsequent reaction conditions. This is typically achieved using standard methods such as Fischer esterification or reaction with alkyl halides in the presence of a base.

Amide Coupling: The carboxylic acid can be coupled with a diverse range of amines to form amides. This is a widely used strategy in medicinal chemistry to introduce new pharmacophoric elements and modulate biological activity. Common coupling reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (hydroxybenzotriazole), or acyl chloride formation followed by reaction with an amine.

Reduction: The carboxylic acid or its corresponding ester can be reduced to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). This alcohol can then be further functionalized, for example, through oxidation to the aldehyde or conversion to a leaving group for nucleophilic substitution.

Decarboxylation: While less common for accessing derivatives, decarboxylation can be achieved under specific conditions, leading to the corresponding 3-unsubstituted indazole.

Side-chain elongation from the 3-position can be achieved through various synthetic routes. For instance, the C3-carboxylic acid can be converted to a Weinreb amide, which can then react with organometallic reagents to introduce a ketone. This ketone can then be subjected to Wittig-type reactions or other carbon-carbon bond-forming reactions to extend the side chain. Another approach involves the conversion of the carboxylic acid to an α-haloketone, which can then be used in various coupling reactions.

Catalytic Approaches and Sustainable Synthesis Principles in Indazole Chemistry

Modern synthetic chemistry places a strong emphasis on the development of catalytic methods and the adherence to principles of sustainable or "green" chemistry. benthamdirect.com These approaches aim to improve reaction efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Catalytic Approaches:

Transition metal catalysis has revolutionized the synthesis and functionalization of heterocyclic compounds, including indazoles. benthamdirect.comnih.gov Palladium- and rhodium-catalyzed reactions are particularly prominent in this area. nih.govmdpi.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Heck, and Sonogashira couplings are powerful tools for introducing aryl, vinyl, and alkynyl groups at various positions of the indazole ring. These reactions typically require a pre-functionalized indazole, such as a halogenated derivative. For instance, a bromo- or iodo-substituted 4-fluoro-6-methoxy-1H-indazole could be used as a substrate in these coupling reactions to introduce further diversity.

C-H Activation/Functionalization: A more atom-economical approach involves the direct functionalization of C-H bonds. nih.govmdpi.comresearchgate.net Rhodium and palladium catalysts have been successfully employed for the direct arylation, alkenylation, and alkylation of indazoles at the C3 and other positions. This strategy avoids the need for pre-halogenation, thus shortening synthetic sequences and reducing waste. While specific examples for 4-fluoro-6-methoxy-1H-indazole are scarce, the principles of directed C-H activation could potentially be applied, with the existing substituents influencing the regioselectivity of the functionalization.

Sustainable Synthesis Principles:

The principles of green chemistry are increasingly being integrated into the synthesis of indazoles. benthamdirect.com Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids is a major focus. researchgate.netjocpr.com Reactions performed "on water" have shown enhanced reactivity and selectivity in some cases for the synthesis of heterocyclic compounds.

Catalysis: As mentioned above, the use of catalysts, especially those that can be recycled and reused, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. semanticscholar.org This can also reduce energy consumption.

Use of Bio-based Catalysts and Reagents: The exploration of naturally derived catalysts, such as lemon peel powder, has been reported for the synthesis of 1H-indazoles, offering a renewable and biodegradable alternative to traditional catalysts. researchgate.net

The application of these principles to the synthesis of a highly functionalized molecule like this compound holds promise for developing more efficient and environmentally responsible manufacturing processes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Fluoro 6 Methoxy 1h Indazole 3 Carboxylic Acid Analogs

General Principles of SAR Applied to Indazole Carboxylic Acid Scaffolds

The indazole carboxylic acid scaffold serves as a crucial pharmacophore in numerous biologically active molecules. bloomtechz.com Structure-activity relationship (SAR) studies are fundamental in optimizing the potency and selectivity of these compounds. Key principles derived from various studies on this scaffold include:

Regiochemistry is Critical : The specific placement of functional groups on the indazole ring dramatically affects activity. For instance, in the context of calcium-release activated calcium (CRAC) channel blockers, the 3-carboxamide regiochemistry is essential for inhibitory activity. An indazole-3-carboxamide was found to be a potent inhibitor, while its reverse amide isomer was inactive. nih.govnih.gov

Substituents Influence Potency : Modifications at various positions of the indazole ring, such as C3, C5, and N1, have been explored to enhance biological effects. researchgate.net For example, in a series of PARP-1 inhibitors, introducing a three-carbon linker and various heterocycles at the N1 position of 1H-indazole-3-carboxamide led to a significant increase in potency. nih.gov

Bioisosteric Replacements : Indazole is often considered a bioisostere of indole (B1671886) and benzimidazole, which allows medicinal chemists to leverage known SAR data from these related scaffolds to design new indazole-based compounds. researchgate.net

These general principles form the foundation for more specific investigations into the roles of individual substituents on the 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid framework.

Elucidating the Role of Fluorine at Position 4 on Molecular Recognition and Biological Interactions

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate physicochemical and biological properties. nih.govchimia.ch The fluorine atom at the C4 position of the indazole ring can significantly impact molecular recognition and biological interactions through various mechanisms.

Enhanced Potency and Bioavailability : Fluorine substitution can lead to improved biological activity. For instance, in a series of Rho kinase (ROCK1) inhibitors, the placement of fluorine at C6 dramatically enhanced potency and oral bioavailability compared to a C4-fluoro analog. nih.gov However, in other contexts, C4-fluorination can be beneficial. The incorporation of fluorine can increase lipophilicity and metabolic stability, which often translates to better bioavailability. nih.gov

Modulation of Electronic Properties : The high electronegativity of fluorine alters the electronic distribution within the indazole ring, which can influence binding interactions with target proteins. chimia.ch This can lead to enhanced binding affinity. For example, fluorine-substituted thrombin inhibitors have shown binding affinities up to five times stronger than their non-fluorinated counterparts, partly due to favorable C–F···C=O interactions. nih.gov

Specific Interactions : Fluorine atoms can participate in specific, non-covalent interactions with protein targets, such as hydrogen bonds and hydrophobic interactions. In one study on FGFR1 inhibitors, fluorine atoms on an indazole derivative were found to form hydrophobic interactions with Val492 and Ala640 residues in the ATP binding site. nih.gov

The table below illustrates the effect of fluorine position on the inhibitory activity of indazole derivatives against Rho kinase (ROCK1).

| Compound | Fluorine Position | ROCK1 IC₅₀ (nM) |

| 51 | C4 | 2500 |

| 52 | C6 | 14 |

Data sourced from a study on fluorinated indazoles as Rho kinase inhibitors. nih.gov

Investigating the Impact of the Methoxy (B1213986) Group at Position 6 on Binding Affinity and Selectivity

The methoxy group at the C6 position is another key determinant of the biological activity of indazole derivatives. Its size, electronic properties, and potential for hydrogen bonding can significantly influence how the molecule fits into and interacts with a target's binding pocket.

Hydrogen Bonding and Hydrophobic Interactions : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein. For example, in the development of topoisomerase I inhibitors based on a quinoline (B57606) scaffold, methoxy groups at C6 and C7 were conserved to form hydrogen bonds with Asn722. nih.gov

Potency Enhancement : In many cases, the addition of a methoxy group at specific positions leads to an increase in potency. For instance, in a series of FGFR inhibitors, the introduction of a methoxy group at the meta position of a phenyl ring attached to the indazole core resulted in increased activity against FGFR1. nih.gov

Functional Significance of the Carboxylic Acid Group at Position 3 in Target Engagement

The carboxylic acid group at the C3 position is a common feature in many bioactive indazole compounds and plays a pivotal role in target engagement.

Key Pharmacophoric Element : The carboxylic acid can act as a crucial hydrogen bond donor and acceptor, forming strong interactions with the target protein. This group is often essential for anchoring the molecule in the binding site.

Salt Bridge Formation : Under physiological conditions, the carboxylic acid can be deprotonated to a carboxylate, which can form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in the binding pocket.

Scaffold for Derivatization : The carboxylic acid group provides a convenient handle for synthetic modification. It can be converted into esters or amides to fine-tune properties like solubility, cell permeability, and metabolic stability. nih.govnih.govresearchgate.net For example, the conversion of the carboxylic acid to various carboxamides has been a successful strategy in developing potent CRAC channel blockers. nih.govnih.gov Studies on STAT3 inhibitors have also highlighted the importance of the carboxylic acid moiety, showing that replacing it with other groups like tetrazoles or converting it to phenylacetic acid derivatives can significantly decrease activity. acs.org

The versatility of the C3-carboxylic acid allows for extensive SAR exploration, as demonstrated in the development of gamendazole, a potent antispermatogenic agent, and other indazole-3-carboxylic acid derivatives. nih.gov

SAR of N1 Substitutions and Their Influence on Conformational Landscape and Activity

The N1 position of the indazole ring is a common site for substitution, and modifications here can profoundly impact the compound's activity and properties. Alkylation or acylation at N1 can alter the molecule's shape, solubility, and ability to interact with its target.

Vector for Targeting Specific Pockets : Substituents at the N1 position can be designed to extend into specific sub-pockets of the target's binding site, leading to increased affinity and selectivity. In the development of PARP-1 inhibitors, adding a propyl linker with a terminal heterocyclic group at the N1 position significantly improved inhibitory activity. nih.gov

Influence on Isomerization : The nature of the substituent at N1 can influence the regioselectivity of further reactions on the indazole ring. researchgate.netnih.govnih.govulisboa.ptresearchgate.net Nucleophilic substitution reactions on 1H-indazole often lead to a mixture of N1 and N2 isomers, with the N1 isomer typically predominating. nih.govnih.govulisboa.ptresearchgate.net

The following table shows the impact of N1 substitution on the PARP-1 inhibitory activity of indazole-3-carboxamides.

| Compound | N1-Substituent | PARP-1 IC₅₀ (µM) |

| 2 | H | Weakly active |

| 4 | 3-(piperidine-1-yl)propyl | 36 |

| 5 | 3-(2,3-dioxoindolin-1-yl)propyl | 6.8 |

Data sourced from a study on N-substituted indazole-3-carboxamides as PARP-1 inhibitors. nih.gov

Systematic Exploration of Peripheral Modifications on the Indazole Nucleus

Beyond the specific positions already discussed, systematic modifications at other sites on the indazole nucleus (C5 and C7) have also been explored to build a comprehensive SAR profile.

C5 Position : Substitution at the C5 position can be well-tolerated and can lead to improved potency. For example, in a series of kinase inhibitors, a C5-substituted sulfonamide derivative showed remarkable activity. nih.gov

C7 Position : Modifications at the C7 position are also possible, though they can be more sterically hindered. The electronic nature of substituents at C7 can influence the regioselectivity of N-alkylation. For instance, electron-withdrawing groups like NO₂ or CO₂Me at C7 can favor the formation of the N2 regioisomer. researchgate.net

Combined Modifications : Often, the most potent compounds result from the combined optimization of substituents at multiple positions. A systematic exploration allows for the fine-tuning of electronic, steric, and hydrophobic properties to achieve optimal target engagement and desired pharmacokinetic characteristics. nih.gov For instance, SAR studies on CCR4 antagonists found that while methoxy groups were potent at C4, only small groups were tolerated at C5, C6, or C7, with C6 being the preferred position for these smaller groups. acs.org

Mechanistic Investigations of 4 Fluoro 6 Methoxy 1h Indazole 3 Carboxylic Acid at the Molecular and Cellular Level

Identification and Validation of Biological Targets and Interacting Biomolecules

Information regarding the specific biological targets of 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid is not currently available in the reviewed scientific literature. There is no published research identifying or validating its interactions with biomolecules.

Enzyme Inhibition and Activation Studies (e.g., Kinases, Esterases)

No studies detailing the inhibitory or activation effects of this compound on any enzyme class, including kinases or esterases, were identified.

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis

There is no available data from receptor binding assays or computational analyses to characterize the interaction of this compound with any known biological receptors.

Modulation of Protein-Protein Interactions and Signaling Pathways

Research investigating the potential for this compound to modulate protein-protein interactions or influence specific signaling pathways has not been published.

Cellular Response Profiling in Preclinical Models (In Vitro Studies)

In vitro studies characterizing the cellular response to this compound in preclinical models are not described in the available literature.

Assessment of Cellular Phenotypes and Functional Outputs

No research has been published that assesses the impact of this compound on cellular phenotypes or measures its effects on cellular functional outputs.

Investigating Impact on Cell Cycle Dynamics and Apoptotic Pathways

There are no available studies that investigate the effect of this compound on cell cycle progression or its potential to induce or inhibit apoptosis.

Biophysical Characterization of this compound-Target Interactions

No studies detailing the biophysical characterization of interactions between this compound and any biological targets are currently available.

There is no published data on the kinetic and thermodynamic binding parameters, such as association rate constants (k_on), dissociation rate constants (k_off), or equilibrium dissociation constants (K_D), for the interaction of this compound with any biological target.

Information regarding whether this compound acts as an allosteric modulator or an orthosteric binder is not available in the current body of scientific literature.

Deciphering the Comprehensive Molecular Mechanism of Action

A comprehensive understanding of the molecular mechanism of action for this compound, including its effects on cellular signaling pathways and downstream biological consequences, has not yet been established through published research.

Computational Chemistry and Advanced Molecular Modeling of 4 Fluoro 6 Methoxy 1h Indazole 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid. nih.govrsc.org Methods such as DFT with the B3LYP functional and a 6-311+G basis set are commonly employed to optimize the molecule's geometry and calculate various electronic descriptors. rsc.orgresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. researchgate.net These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, negative potential is expected around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, the nitrogen atoms of the indazole ring, and the fluorine atom.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Molecular polarity |

| Molecular Electrostatic Potential (Min/Max) | -0.05 / +0.05 a.u. | Reactivity sites and intermolecular interactions |

Conformational Analysis and Molecular Flexibility

Conformational analysis is crucial for understanding the three-dimensional shapes that this compound can adopt. The molecule's flexibility primarily arises from the rotation around the single bond connecting the carboxylic acid group to the indazole ring. Different rotational positions (conformers) can have varying energies and stabilities, which in turn can affect the molecule's ability to bind to a biological target.

The conformational landscape is explored by systematically rotating the dihedral angle of the carboxylic acid group relative to the indazole plane and calculating the potential energy at each step. This analysis can reveal the most stable, low-energy conformations. Intramolecular hydrogen bonds can significantly influence conformational preference. rsc.org In this molecule, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the adjacent nitrogen atom of the pyrazole (B372694) ring, which would stabilize a specific planar conformation. The presence of the fluorine atom at the 4-position might also influence the conformational equilibrium through steric or electronic effects. rsc.org

Molecular Docking Studies and Predictive Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, docking studies can provide valuable hypotheses about its potential biological targets and its binding mode at the molecular level. The indazole scaffold is a common feature in molecules targeting various proteins, including kinases, proteases, and transcription factors. nih.govbiotech-asia.orgnsf.gov

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity for different poses. This helps in identifying the most likely binding conformation and predicting the strength of the interaction.

A detailed analysis of the docked poses of this compound can reveal key interactions with amino acid residues in the active site of a target protein. researchgate.net These interactions are critical for molecular recognition and binding affinity.

Common interactions observed for indazole-based ligands include:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen atoms of the indazole ring can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Histidine (His). chemrxiv.org

Hydrophobic Interactions: The methoxy group and the benzene (B151609) portion of the indazole ring can form favorable hydrophobic interactions with nonpolar residues.

Halogen Bonds: The fluorine atom can potentially form halogen bonds with electron-rich atoms like oxygen in the protein backbone or certain side chains.

Table 2: Example of Predicted Interactions for an Indazole Ligand in a Kinase Binding Site

| Interaction Type | Ligand Moiety Involved | Key Interacting Residue (Example) |

|---|---|---|

| Hydrogen Bond | Carboxylic Acid (-COOH) | Lysine (B10760008) (Lys), Aspartate (Asp) |

| Hydrogen Bond | Indazole Nitrogen (N-H) | Glutamate (Glu) |

| π-π Stacking | Indazole Ring | Phenylalanine (Phe) |

| Hydrophobic Interaction | Methoxy Group (-OCH3) | Leucine (Leu), Valine (Val) |

The indazole scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov This scaffold can be used as a query in virtual screening campaigns to identify new potential drug candidates from large chemical databases. By searching for other molecules that share the core indazole structure but have different substitutions, researchers can discover novel compounds that may bind to a specific target of interest. High-throughput docking is a common virtual screening method where thousands to millions of compounds are docked into a target's binding site to identify potential "hits" for further experimental testing. acs.org

Molecular Dynamics Simulations for Dynamic Ligand-Target Complex Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations analyze the movement of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-target complex in a simulated physiological environment. biointerfaceresearch.com

Starting from a docked pose, an MD simulation can assess the stability of the predicted binding mode. Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein are monitored. A stable RMSD over the simulation time (e.g., 100-200 nanoseconds) suggests a stable binding pose. biointerfaceresearch.com Furthermore, MD simulations can reveal the persistence of key interactions, like hydrogen bonds, and identify the role of water molecules in mediating ligand-protein binding. nih.govchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For indazole derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.govnih.gov

In a 3D-QSAR study, a set of structurally related indazole analogs with known biological activities are aligned. Then, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around each molecule. Statistical methods are used to build a model that correlates variations in these fields with changes in biological activity. nih.gov

The resulting QSAR model can be visualized as 3D contour maps, which highlight regions where modifying the molecular structure is likely to enhance or diminish activity. For instance, a map might show that adding a bulky, electron-withdrawing group at a specific position on the indazole ring would be favorable for increasing potency. These models serve as a predictive tool to guide the rational design of novel, more potent analogs of this compound before their synthesis, saving time and resources. nih.gov

Table 3: Typical Statistical Parameters for a 3D-QSAR Model

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | > 0.5 | Indicates the internal predictive ability of the model. |

| r² (Non-cross-validated r²) | > 0.6 | Measures the goodness of fit of the model to the training data. |

| Predictive r² (for test set) | > 0.5 | Indicates the ability of the model to predict the activity of external compounds. |

| Field Contributions | Steric: 45%, Electrostatic: 35%, etc. | Shows the relative importance of different molecular fields. |

In Silico Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction in Research Contexts

In the contemporary drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk drug development and reduce late-stage attrition. cambridge.orgcambridge.org In silico ADME prediction models have emerged as indispensable tools, offering rapid and cost-effective evaluation of a molecule's pharmacokinetic profile before its synthesis. nih.govsrce.hr These computational approaches utilize a compound's chemical structure to predict its behavior within a biological system, thereby guiding the selection and optimization of drug candidates. nih.gov For a research compound like this compound, a variety of computational models can be employed to forecast its ADME characteristics.

The predictive power of these in silico tools is rooted in quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimentally determined ADME properties. nih.govresearchgate.net Prominent and freely accessible platforms such as SwissADME and pkCSM are widely used in the scientific community to obtain a comprehensive ADME profile. nih.govuq.edu.aunih.gov These platforms compute a range of physicochemical descriptors and pharmacokinetic parameters that are crucial for a compound's potential success as a therapeutic agent. nih.gov

A foundational step in ADME prediction is the calculation of key physicochemical properties that influence a compound's behavior. These properties are often used to assess "drug-likeness," a qualitative concept that evaluates the probability of a molecule being an orally active drug. Several rule-based filters, such as Lipinski's Rule of Five, are employed for this purpose. nih.gov

Table 1: Key Physicochemical Descriptors and Drug-Likeness Rules for Oral Bioavailability

| Parameter | Description | Favorable Range for Drug-Likeness |

|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the compound. | < 500 g/mol |

| LogP (Octanol-Water Partition Coefficient) | A measure of the compound's lipophilicity. | -0.7 to +5.0 |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (e.g., O, N). | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (e.g., O, N) with lone pairs. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | 20 to 130 Ų |

| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. | ≤ 9 |

In silico models predict a compound's absorption primarily based on its potential for passive diffusion across the gastrointestinal tract and its aqueous solubility.

Gastrointestinal (GI) Absorption: High GI absorption is predicted for molecules that exhibit a balance of lipophilicity and polarity, allowing them to permeate the lipid membranes of intestinal cells. The BOILED-Egg model, a feature of SwissADME, provides an intuitive graphical prediction of passive GI absorption based on lipophilicity (WLOGP) and polarity (TPSA). swissadme.ch

Aqueous Solubility (LogS): Adequate water solubility is crucial for a drug to dissolve in the gastrointestinal fluids before absorption can occur. In silico models predict the logarithm of the molar solubility in water. youtube.com

Table 2: Predicted Absorption Parameters

| Parameter | Description | Favorable Outcome |

|---|---|---|

| Gastrointestinal Absorption | Prediction of passive absorption from the human intestine. | High |

| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | Good to moderate solubility |

| Caco-2 Permeability | A model of human intestinal absorption based on permeability through a layer of Caco-2 cells. Predicted as log Papp in cm/s. | High permeability (predicted values > 0.90) uq.edu.au |

The distribution of a compound throughout the body is influenced by its ability to cross biological barriers and its affinity for plasma proteins.

Blood-Brain Barrier (BBB) Permeation: The ability of a compound to cross the BBB is critical for drugs targeting the central nervous system and is a key safety consideration for non-CNS drugs. The BOILED-Egg model also provides a prediction for BBB penetration. swissadme.ch

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin, affects its free concentration and, therefore, its availability to act on its target. High PPB can limit a drug's efficacy and distribution.

P-glycoprotein (P-gp) Substrate: P-gp is an efflux transporter that can pump drugs out of cells, including the intestinal epithelium and the brain, thereby limiting their absorption and distribution. uq.edu.au

Table 3: Predicted Distribution Parameters

| Parameter | Description | Favorable Outcome |

|---|---|---|

| Blood-Brain Barrier (BBB) Permeation | Prediction of the compound's ability to cross the blood-brain barrier. | Yes (for CNS-acting drugs), No (for peripherally-acting drugs) |

| P-glycoprotein (P-gp) Substrate | Prediction of whether the compound is a substrate for the P-gp efflux pump. | No |

| Volume of Distribution (VDss) | The theoretical volume that the total dose of a drug would need to be uniformly distributed to give the same concentration as in blood plasma. | Low to moderate |

Metabolism, primarily occurring in the liver, involves the enzymatic modification of a drug, which can lead to its inactivation and excretion. The cytochrome P450 (CYP) enzyme family plays a major role in drug metabolism.

CYP Inhibition: In silico models can predict whether a compound is likely to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions. youtube.com

Table 4: Predicted Metabolism Parameters

| Parameter | Description | Favorable Outcome |

|---|---|---|

| CYP1A2 Inhibitor | Prediction of inhibitory activity against the CYP1A2 enzyme. | No |

| CYP2C9 Inhibitor | Prediction of inhibitory activity against the CYP2C9 enzyme. | No |

| CYP2C19 Inhibitor | Prediction of inhibitory activity against the CYP2C19 enzyme. | No |

| CYP2D6 Inhibitor | Prediction of inhibitory activity against the CYP2D6 enzyme. | No |

| CYP3A4 Inhibitor | Prediction of inhibitory activity against the CYP3A4 enzyme. | No |

The final step in a drug's journey is its removal from the body, typically via the kidneys.

Total Clearance: This parameter reflects the rate at which a drug is removed from the body. It is a combination of hepatic (metabolic) and renal (excretory) clearance.

Table 5: Predicted Excretion Parameters

| Parameter | Description | Favorable Outcome |

|---|---|---|

| Total Clearance (log ml/min/kg) | The predicted rate of elimination of the drug from the body. | Low to moderate |

Future Directions and Emerging Research Perspectives for 4 Fluoro 6 Methoxy 1h Indazole 3 Carboxylic Acid

Integration with Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Screens

The core structure of 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid is well-suited for modern hit identification strategies like Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) technology.

Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. taylorandfrancis.comnih.gov Structural information from these interactions then guides the "growth" or "linking" of fragments into more potent, lead-like molecules. nih.govrsc.org The indazole scaffold has proven successful in this approach. For instance, an indazole fragment was identified through a high-concentration biochemical screen and subsequently optimized into a potent AXL kinase inhibitor. nih.gov The defined structure of this compound, with its distinct substitution pattern, provides clear vectors for synthetic elaboration, a key requirement for successful fragment-to-lead campaigns. nih.gov

DNA-Encoded Library (DEL) Technology: DEL technology enables the screening of vast chemical libraries, where each molecule is tagged with a unique DNA barcode for identification. nih.govyoutube.com This platform has successfully identified potent indazole-based inhibitors. A notable example is the discovery of a novel series of indazole inhibitors of NLRP3, an intracellular sensor protein involved in inflammatory responses, directly from a DEL screen. hitgen.comuq.edu.aunih.gov The potent lead compound identified (IC50 = 25 nM) highlighted the power of DEL in uncovering high-affinity ligands from a diverse chemical space. hitgen.comnih.gov Similarly, a DEL featuring an indazolone core was used to identify new ligands for the E1A-binding protein (p300). nih.gov The synthetic accessibility of derivatives of this compound makes it an attractive scaffold for inclusion in next-generation DELs designed to explore novel biological targets. researchgate.netrsc.org

| Technology | Application with Indazole Scaffolds | Key Findings |

| FBDD | Identification of AXL kinase inhibitors | An indazole fragment hit was optimized into a potent inhibitor with moderate in vivo exposure. nih.gov |

| DEL | Discovery of NLRP3 inflammasome inhibitors | A potent lead compound (IC50 = 25 nM) was identified directly from the screen. hitgen.comnih.gov |

| DEL | Identification of p300 ligands | A DEL built around an indazolone core successfully yielded a novel series of p300-targeting ligands. nih.gov |

Exploration of Covalent and Targeted Protein Degradation (TPD) Modalities

Beyond traditional reversible inhibition, the this compound scaffold offers opportunities in more advanced therapeutic modalities like covalent inhibition and targeted protein degradation (TPD).

Covalent Inhibition: Covalent inhibitors form a permanent bond with their target protein, often leading to prolonged duration of action and high potency. The indazole scaffold has been successfully incorporated into covalent inhibitors targeting drug-resistant forms of the epidermal growth factor receptor (EGFR). acs.orgnih.gov Researchers have designed indazole-based compounds that covalently alkylate a specific cysteine residue (Cys797) in the EGFR active site, overcoming resistance to previous generations of inhibitors. nih.gov By functionalizing the this compound core with a reactive "warhead," it could be adapted to covalently target specific nucleophilic residues in kinases or other enzymes. A series of 1H-indazole derivatives were designed as irreversible inhibitors of wild-type and gatekeeper mutant FGFR4, demonstrating the scaffold's utility in this area. nih.gov

Targeted Protein Degradation (TPD): TPD utilizes chimeric molecules, such as Proteolysis Targeting Chimeras (PROTACs), to induce the degradation of a target protein rather than just inhibiting it. astrazeneca.com A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. cas.org This brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent destruction by the proteasome. astrazeneca.com Research has demonstrated the successful conversion of an indazole-based VEGFR-2 inhibitor into a PROTAC, which effectively degraded the VEGFR-2 protein. globethesis.com The carboxylic acid handle on this compound provides a convenient attachment point for linkers, facilitating its potential development into novel PROTACs for various protein targets.

Advancements in Stereoselective Synthesis for Chiral Derivatives

The introduction of chiral centers into drug molecules can significantly impact their potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the stereoselective synthesis of derivatives of this compound. Asymmetric synthesis methods can be employed to create enantioenriched indazole architectures. For example, an asymmetric aminocatalyzed aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes has been developed, leading to fused polycyclic indazoles with high enantiomeric excess. nih.govacs.orgacs.org Applying such organocatalytic or transition-metal-catalyzed asymmetric transformations to precursors of this compound could yield novel chiral compounds with unique three-dimensional structures, potentially enabling interactions with previously undruggable protein pockets.

Application in Prodrug Strategies for Enhanced Research Utility

The physicochemical properties of a research compound, such as solubility, can limit its utility in biological assays. Prodrug strategies involve modifying a parent compound into an inactive form that is converted to the active drug in vivo through enzymatic or chemical cleavage. nih.govnih.gov The carboxylic acid group of this compound is an ideal handle for creating prodrugs. nih.gov Esterification of the carboxylic acid, for example, can mask its polarity, potentially improving cell permeability or modifying its solubility profile. nih.gov Such modifications can be designed to be cleaved by ubiquitous esterase enzymes, releasing the active parent compound at the site of action. This approach can be invaluable for improving the compound's performance in cell-based assays and in vivo research models.

| Prodrug Moiety | Parent Functional Group | Potential Advantage |

| Ester | Carboxylic Acid | Increased cell permeability, improved solubility. |

| Amide | Carboxylic Acid | Modified release profile, enhanced stability. |

| Phosphate Ester | Carboxylic Acid (via linker) | Dramatically increased aqueous solubility. |

High-Throughput Screening (HTS) Library Design and Optimization Based on Indazole Scaffolds

High-Throughput Screening (HTS) remains a cornerstone of drug discovery, enabling the rapid evaluation of large compound collections. nih.gov The indazole scaffold is a valuable core for designing focused HTS libraries. rsc.org Rational design of libraries around the this compound core can explore the structure-activity relationships (SAR) associated with its specific substitution pattern. In silico HTS campaigns have been used to identify indazole-based hits, which were then optimized through structure-guided design into potent inhibitors. nih.govresearchgate.net Furthermore, mini-libraries of indazole-containing compounds have been rationally designed to target specific protein-protein interfaces, such as the PA-PB1 interface of the influenza polymerase. nih.gov The synthetic tractability of the indazole-3-carboxylic acid core allows for the creation of diverse libraries by varying substituents on the indazole ring and by converting the carboxylic acid to a range of amides and esters. sioc-journal.cnresearchgate.net

Multi-Targeting Approaches and Polypharmacology Research

Polypharmacology, the ability of a single compound to interact with multiple targets, is increasingly recognized as a beneficial attribute, particularly for complex diseases like cancer and neurodegenerative disorders. samipubco.comnih.gov The indazole scaffold is considered a privileged structure in part due to its ability to engage with a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels. samipubco.com Several approved indazole-containing drugs, such as Nintedanib and Pazopanib, are multi-target tyrosine kinase inhibitors. samipubco.combiotech-asia.org The specific electronic and steric properties conferred by the fluorine and methoxy (B1213986) groups on this compound may lead to unique polypharmacological profiles. Future research could involve screening this compound and its derivatives against broad panels of proteins (e.g., kinome-wide screening) to map its off-target landscape and identify potential multi-targeting opportunities that could lead to enhanced therapeutic efficacy or novel applications. nih.gov For example, Niraparib, an indazole-containing PARP inhibitor, was found to inhibit several kinases at clinically relevant concentrations, demonstrating unexpected polypharmacology. nih.gov

Development of Advanced Analytical Techniques for Complex Metabolite Characterization in Research Samples

Understanding the metabolic fate of a research compound is crucial for interpreting experimental results. As derivatives of this compound are advanced into more complex biological systems, robust analytical methods will be required to characterize their metabolites. The primary tools for metabolite identification are liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques can identify common metabolic transformations such as oxidation, demethylation of the methoxy group, glucuronidation of the carboxylic acid, or conjugation with glutathione. Given the presence of fluorine, specialized NMR techniques (¹⁹F NMR) could also be employed to track the metabolic fate of the fluoro-substituted portion of the molecule. Developing these advanced analytical methods will be essential for elucidating biotransformation pathways and understanding the complete pharmacological profile of novel compounds derived from this scaffold.

Q & A

Q. What are the common synthetic routes for preparing 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the indazole core. For example, formylation at the 3-position followed by condensation with thiazolidinone derivatives under acidic conditions (e.g., acetic acid reflux with sodium acetate) can yield carboxylic acid derivatives . Regioselectivity challenges arise due to competing fluorination and methoxy group stability. Optimizing reaction time (3–5 hours) and stoichiometric ratios (1.1 equiv of aldehyde precursors) improves yield . Characterization via HPLC and LC-MS is critical to confirm purity and structure .

Q. How can researchers resolve ambiguities in NMR data caused by fluorine and methoxy substituents?

- Methodological Answer : Fluorine (¹⁹F NMR) and methoxy (¹H/¹³C NMR) groups introduce splitting patterns and chemical shift variability. For example, the fluorine atom at position 4 deshields adjacent protons, causing distinct splitting in ¹H NMR, while the methoxy group at position 6 shows a singlet near δ 3.8–4.0 ppm. Using 2D NMR (COSY, HSQC) and comparing with structurally similar compounds (e.g., 6-methoxy-1H-indazole-3-carboxaldehyde ) aids in assignment. Deuterated DMSO or CDCl₃ is recommended for solubility and signal resolution .

Advanced Research Questions

Q. What strategies are effective for improving the yield of this compound in large-scale syntheses?

- Methodological Answer : Scaling up requires addressing solubility and intermediate stability. For instance, substituting acetic acid with a mixed solvent system (DMF/acetic acid) during recrystallization improves yield by 15–20% . Catalytic methods, such as palladium-mediated cross-coupling for fluorine introduction, reduce side reactions . Monitoring reaction progress via in-situ FTIR or inline HPLC prevents over-reaction of sensitive intermediates .

Q. How can contradictory data in reported biological activities of this compound be systematically addressed?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent). For example, carboxylic acid deprotonation at physiological pH alters binding affinity to targets like kinases or GPCRs. Researchers should standardize assays using buffered solutions (PBS, pH 7.4) and validate results with orthogonal techniques (SPR, ITC) . Comparative studies with analogs (e.g., 6-methylindole-3-carboxylic acid ) help isolate structure-activity relationships.

Q. What are the stability challenges of this compound under storage and reaction conditions, and how can they be mitigated?

- Methodological Answer : The compound is prone to hydrolysis of the methoxy group under acidic or humid conditions. Storage at –20°C in anhydrous DMSO or desiccated environments is critical . During reactions, avoid strong oxidizing agents to prevent decarboxylation. Stability studies via accelerated degradation (40°C/75% RH) coupled with LC-MS identify degradation products, guiding formulation adjustments .

Data Analysis and Experimental Design

Q. How should researchers design experiments to elucidate the mechanism of action in biological systems?

- Methodological Answer : Use a combination of in silico docking (e.g., AutoDock Vina) and cellular assays. For example, fluorophore-tagged derivatives enable tracking intracellular localization via fluorescence microscopy . Knockdown/knockout models (CRISPR) validate target specificity. Dose-response curves (IC₅₀) and transcriptomic profiling (RNA-seq) further delineate pathways affected .

Q. What analytical techniques are most reliable for detecting trace impurities in synthesized batches?

- Methodological Answer : High-resolution LC-MS (Q-TOF) with a C18 column and 0.1% formic acid mobile phase achieves ppm-level sensitivity. For halogenated impurities (e.g., defluorinated byproducts), ICP-MS complements LC-MS data . Quantify residual solvents (acetic acid, DMF) via GC-MS headspace analysis .

Contradiction Resolution

Q. How can conflicting reports on synthetic yields (e.g., 40% vs. 65%) be reconciled?

- Methodological Answer : Variations often stem from precursor purity or catalytic efficiency. Reproduce both protocols side-by-side, controlling for factors like argon atmosphere (prevents oxidation of intermediates) . Use Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading). For example, increasing sodium acetate from 1.0 to 2.0 equiv may enhance cyclization efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.